

An In-Depth Technical Guide to TCTA: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine

Cat. No.: B168805

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-(9H-carbazol-9-yl)phenyl)amine, commonly known as TCTA, is a high-performance organic semiconductor that has garnered significant attention in the field of organic electronics. Its unique molecular architecture, characterized by a central triphenylamine core bonded to three carbazole moieties, imparts exceptional electronic and thermal properties.^[1] These characteristics make TCTA a versatile and indispensable material in the development of advanced Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices.

TCTA primarily functions as a:

- Hole Transport Layer (HTL) Material: Its electron-rich nature facilitates the efficient transport of positive charge carriers (holes).
- Hole Injection Layer (HIL) Material: It lowers the energy barrier for hole injection from the anode, improving device efficiency.
- Electron Blocking Layer (EBL) Material: Its high-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level effectively confines electrons to the emissive layer.

- Host Material for Phosphorescent OLEDs (PhOLEDs): Its wide energy gap makes it an ideal host for phosphorescent emitters, particularly in green, red, and white OLEDs.

This guide provides a detailed overview of TCTA's chemical structure, physicochemical properties, a common synthesis pathway, and the experimental protocols used for its characterization.

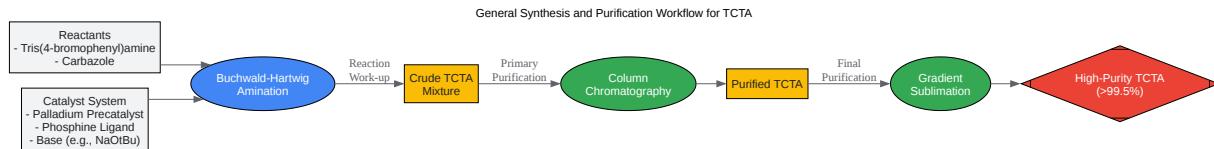
Chemical Structure and Properties

Chemical Structure

The structure of TCTA consists of a central nitrogen atom bonded to three phenyl rings, forming a triphenylamine core. Each phenyl ring is substituted at the para position with a carbazole group linked via its nitrogen atom. This star-shaped, non-planar structure is crucial for preventing intermolecular aggregation and ensuring good morphological stability in thin films.

Caption: Molecular architecture of TCTA.

Physicochemical Properties


The performance of TCTA in electronic devices is dictated by its physical and chemical properties. High purity, typically achieved through sublimation, is critical for optimal device performance and longevity.[\[1\]](#)

Property	Value	Reference(s)
IUPAC Name	4,4',4''-Tris(carbazol-9-yl)-triphenylamine	[1] [2]
Synonyms	Tris(4-carbazoyl-9-ylphenyl)amine, TCTA	[2] [3]
CAS Number	139092-78-7	[4]
Molecular Formula	C ₅₄ H ₃₆ N ₄	[3] [4]
Molecular Weight	740.89 g/mol	[4]
Appearance	White to light-yellow powder/crystals	
Purity	>99.5% (sublimed grade)	[1]
Melting Point	298–300 °C	[3]
HOMO Energy Level	-5.3 eV	
LUMO Energy Level	-2.0 eV	
Energy Gap (E _g)	3.4 eV	
Absorption (λ_{max})	293 nm, 326 nm (in THF)	
Fluorescence (λ_{em})	385 nm (in THF)	
Decomposition Temp. (TGA)	>410 °C	

Synthesis Pathway

The most prevalent and efficient method for synthesizing TCTA is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[\[1\]](#) This reaction forms the crucial C-N bonds between the triphenylamine core and the carbazole units.

The general strategy involves coupling a tris(haloaryl)amine, such as tris(4-bromophenyl)amine, with three equivalents of carbazole in the presence of a palladium catalyst, a phosphine ligand, and a strong base.

[Click to download full resolution via product page](#)

Caption: General synthesis and purification workflow for TCTA.

Detailed Experimental Protocol (Synthesis)

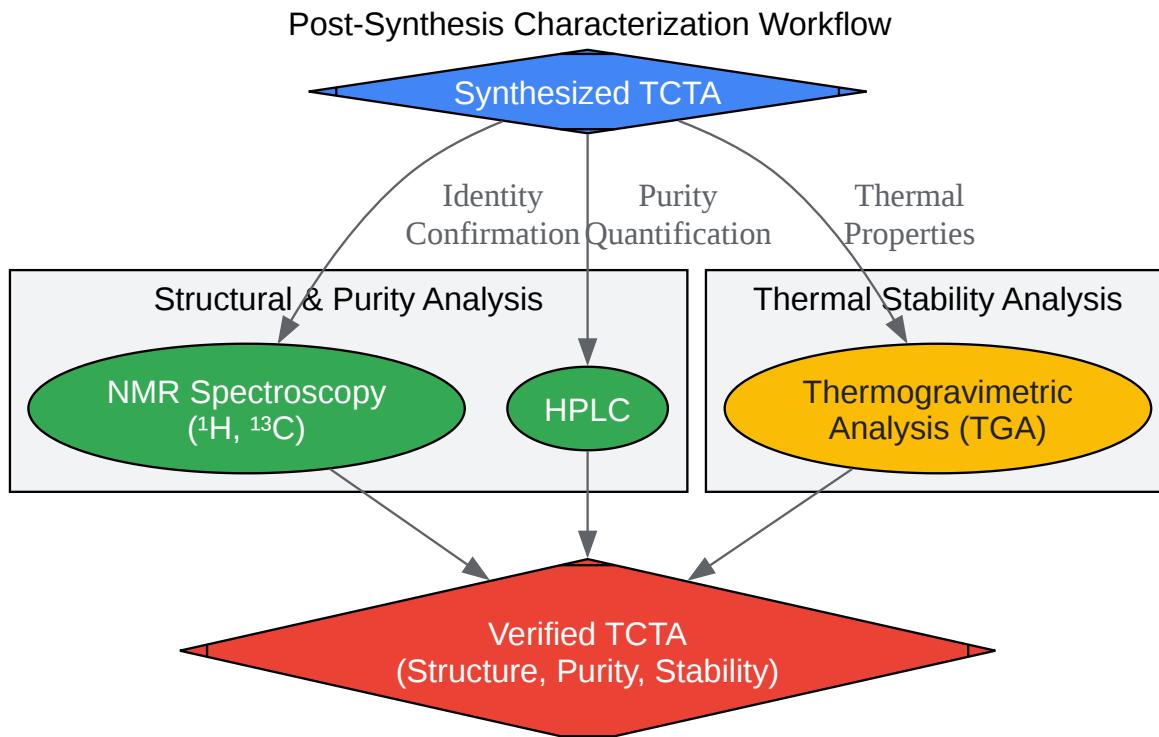
This protocol is a representative example of a Buchwald-Hartwig amination for synthesizing TCTA.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Tris(4-bromophenyl)amine
- Carbazole (3.1 equivalents)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (catalyst)
- XPhos (ligand)
- Sodium tert-butoxide (NaOtBu) (base)
- Anhydrous Toluene (solvent)

Procedure:

- To an oven-dried Schlenk flask, add tris(4-bromophenyl)amine, carbazole (3.1 eq), and sodium tert-butoxide (4.0 eq).


- Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
- Add the palladium catalyst (e.g., 2 mol% $\text{Pd}(\text{OAc})_2$) and the phosphine ligand (e.g., 8 mol% XPhos) to the flask.
- Add anhydrous toluene via syringe.
- Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
- Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.^[1]
- Once complete, cool the mixture to room temperature.

Work-up and Purification:

- Dilute the reaction mixture with dichloromethane (DCM) and filter it through a pad of celite to remove inorganic salts and catalyst residues.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude solid using silica gel column chromatography, typically with a solvent system such as a gradient of hexane and ethyl acetate.
- Combine the fractions containing the pure product and remove the solvent under reduced pressure.
- For applications requiring the highest purity, perform a final purification step using gradient sublimation under high vacuum. This process removes trace impurities and yields TCTA as a white, crystalline solid.

Characterization and Experimental Methodologies

Rigorous characterization is essential to confirm the identity, purity, and thermal stability of the synthesized TCTA.

[Click to download full resolution via product page](#)

Caption: Post-synthesis characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of TCTA.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the purified TCTA in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Data Acquisition: Acquire ^1H NMR and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz).
- Analysis: The ^1H NMR spectrum will show characteristic signals in the aromatic region (typically 7.0-8.5 ppm). The ^{13}C NMR spectrum will display a series of peaks corresponding

to the unique carbon environments in the molecule. The integration and chemical shifts of these peaks should be consistent with the TCTA structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound.

Protocol:

- Sample Preparation: Prepare a dilute solution of TCTA (e.g., 0.1 mg/mL) in a suitable solvent like THF or dichloromethane.
- Instrumentation: Use an HPLC system equipped with a UV-Vis detector and a C18 stationary phase column.
- Method: Inject the sample and elute with an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water).
- Analysis: Purity is determined by integrating the area of the peak corresponding to TCTA and comparing it to the total area of all peaks detected at a specific wavelength (e.g., 326 nm). A purity of >99.5% is desirable for OLED applications.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of TCTA.[\[8\]](#)[\[9\]](#)

Protocol:

- Sample Preparation: Place a small amount of the TCTA sample (5-10 mg) into a TGA crucible (typically alumina or platinum).
- Instrumentation: Place the crucible in a TGA instrument.[\[10\]](#)
- Method: Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[\[11\]](#)
- Analysis: The instrument records the mass of the sample as a function of temperature. The decomposition temperature (T_d) is typically defined as the temperature at which 5% mass

loss occurs. For TCTA, this temperature is very high, indicating excellent thermal stability suitable for the vacuum deposition processes used in OLED manufacturing.

Conclusion

TCTA is a cornerstone material in modern organic electronics, valued for its excellent charge transport capabilities, electron-blocking properties, and high thermal stability. Its synthesis, primarily achieved through robust palladium-catalyzed methods like the Buchwald-Hartwig amination, is well-established, allowing for the production of high-purity material required for demanding applications. The detailed protocols for synthesis and characterization outlined in this guide provide a framework for researchers and professionals working to develop and optimize next-generation electronic and optoelectronic devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy tris(4-(9H-carbazol-9-yl)phenyl)amine | 139092-78-7 [smolecule.com]
- 2. Tris(4-carbazoyl-9-ylphenyl)amine | C54H36N4 | CID 9962045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. TCTA - トリス(4-カルバゾイル-9-イルフェニル)アミン 97 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 9. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. azonano.com [azonano.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to TCTA: Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b168805#tcta-chemical-structure-and-synthesis-pathway>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com